Tert-butyl 1-formyl-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate
CAS No.:
Cat. No.: VC18032662
Molecular Formula: C13H21NO3
Molecular Weight: 239.31 g/mol
* For research use only. Not for human or veterinary use.
![Tert-butyl 1-formyl-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate -](/images/structure/VC18032662.png)
Specification
Molecular Formula | C13H21NO3 |
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Molecular Weight | 239.31 g/mol |
IUPAC Name | tert-butyl 1-formyl-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate |
Standard InChI | InChI=1S/C13H21NO3/c1-11(2,3)17-10(16)14-7-12(4)5-13(6-12,8-14)9-15/h9H,5-8H2,1-4H3 |
Standard InChI Key | KIYAEAVAHBOPHV-UHFFFAOYSA-N |
Canonical SMILES | CC12CC(C1)(CN(C2)C(=O)OC(C)(C)C)C=O |
Introduction
Structural Identification and Molecular Properties
Molecular Formula and Stereochemistry
The compound has the molecular formula C₁₄H₂₁NO₅, with a molecular weight of 283.32 g/mol . Its bicyclic framework consists of a seven-membered ring system fused with a three-membered ring, creating a rigid structure that influences its reactivity and interactions. The tert-butyl group enhances lipophilicity, while the formyl and carboxylate moieties provide sites for chemical derivatization.
Spectroscopic and Computational Data
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SMILES:
CC(C)(C)OC(=O)N1CC2(CC(C2)(C1)C(=O)OC)C=O
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Predicted Collision Cross Section (CCS):
Adduct | m/z | CCS (Ų) |
---|---|---|
[M+H]⁺ | 284.14925 | 167.9 |
[M+Na]⁺ | 306.13119 | 170.2 |
[M+NH₄]⁺ | 301.17579 | 172.9 |
[M-H]⁻ | 282.13469 | 159.7 |
These values, derived from ion mobility spectrometry, suggest moderate molecular rigidity, which may impact its behavior in chromatographic separations or biological systems .
Synthesis and Industrial Production
Synthetic Routes
While no direct synthesis protocols are documented for this compound, analogous bicyclic carboxylates are typically synthesized via:
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Cyclization Reactions: Utilizing tert-butyl carbamate-protected amines and aldehydes under acidic or basic conditions.
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Multicomponent Reactions: Combining amines, ketones, and carboxylating agents in one-pot procedures.
For example, the formyl group at position 1 could be introduced via Vilsmeier-Haack formylation, while the methyl group at position 5 might originate from alkylation of a preformed bicyclic intermediate .
Industrial-Scale Optimization
Industrial production would likely employ continuous flow reactors to enhance yield and purity. Key parameters include:
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Catalyst Selection: Acid catalysts (e.g., sulfuric acid) for esterification.
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Temperature Control: Maintaining 60–80°C to prevent decomposition of the formyl group.
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Purification: Chromatography or crystallization to isolate the product from regioisomers.
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
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Solubility: Low aqueous solubility (logP ≈ 2.1) due to the tert-butyl group; soluble in polar aprotic solvents (e.g., DMF, DMSO).
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Stability: Susceptible to hydrolysis under strongly acidic or basic conditions, particularly at the ester and formyl functionalities.
Drug-Likeness Parameters
Parameter | Value |
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Molecular Weight | 283.32 g/mol |
Hydrogen Bond Donors | 0 |
Hydrogen Bond Acceptors | 5 |
Rotatable Bonds | 4 |
These properties align with Lipinski’s Rule of Five, suggesting potential oral bioavailability if developed as a drug candidate .
Comparison with Structural Analogues
Functional Group Variations
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Amino vs. Formyl Derivatives: Replacing the formyl group with an amine (e.g., CID 129499572 ) increases polarity but reduces electrophilicity.
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Methyl vs. Hydrogen Substituents: The methyl group at position 5 enhances steric hindrance, potentially improving target selectivity.
Bioactivity Trends
Compound | Bioactivity |
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Tert-butyl 1-formyl-5-methyl-... | Hypothetical enzyme inhibition |
Tert-butyl 6-amino-3-azabicyclo... | Antimicrobial activity |
Challenges and Future Directions
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Synthetic Accessibility: Optimizing routes to minimize side products.
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Biological Testing: In vitro assays to validate enzyme inhibition or cytotoxicity.
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Derivatization: Introducing fluorinated or chiral groups to modulate activity.
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